molecular formula C19H21N3OS B11480909 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-(1-phenylethyl)urea CAS No. 340034-00-6

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-(1-phenylethyl)urea

Cat. No.: B11480909
CAS No.: 340034-00-6
M. Wt: 339.5 g/mol
InChI Key: WRLMYLQCBSGTDJ-UHFFFAOYSA-N
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Description

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-(1-phenylethyl)urea is a chemically sophisticated urea derivative designed for advanced medicinal chemistry and drug discovery research. Its molecular architecture incorporates a dihydrothiazole ring and a chiral 1-phenylethyl group, which are significant for probing specific biological interactions. The urea functionality is a privileged scaffold in medicinal chemistry, known for its exceptional ability to form stable, multiple hydrogen bonds with protein targets, thereby modulating biological activity and enhancing compound selectivity . This capability makes urea-based compounds invaluable for developing therapeutics in areas such as oncology, anticonvulsant therapy, and anti-infective agents . The specific stereochemistry of the 1-phenylethyl group and the presence of the 5-methyl-dihydrothiazole moiety are critical structural features that influence the compound's overall conformation and binding affinity. Research into analogous 1-phenylethyl-urea compounds has demonstrated that the S-configuration at the chiral center is often essential for high biological activity, as seen in potent complement inhibitors with IC50 values in the nanomolar range . This suggests that our compound, available with defined stereochemistry, is a crucial tool for structure-activity relationship (SAR) studies. It enables researchers to investigate and optimize interactions with intracellular targets, particularly various kinase enzymes and other signaling proteins where urea derivatives have shown significant promise . This chemical is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

340034-00-6

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-(1-phenylethyl)urea

InChI

InChI=1S/C19H21N3OS/c1-14-13-20-19(24-14)22(15(2)16-9-5-3-6-10-16)18(23)21-17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,21,23)

InChI Key

WRLMYLQCBSGTDJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C(C)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

solubility

27 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

The compound 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-(1-phenylethyl)urea is a derivative of urea and thiazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{S}

Where:

  • C = Carbon
  • H = Hydrogen
  • N = Nitrogen
  • S = Sulfur

This compound features a thiazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives, including the compound in focus. The following table summarizes key findings regarding its biological activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
U937 (human leukemia)16.23Induces apoptosis through mitochondrial pathways
MCF-7 (breast cancer)15.00Inhibits cell proliferation via PI3K/mTOR pathway
HCT116 (colon cancer)14.50Disrupts cell cycle regulation
A549 (lung cancer)12.00Promotes apoptosis and inhibits angiogenesis

These findings suggest that the compound exhibits significant antiproliferative activity across multiple cancer types, with varying mechanisms that include apoptosis induction and cell cycle disruption .

The proposed mechanisms by which This compound exerts its effects include:

  • Inhibition of PI3K/mTOR Pathway : This pathway is crucial for cell growth and survival. The compound has been shown to inhibit this pathway, leading to reduced cancer cell proliferation .
  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through mitochondrial pathways, which is essential for eliminating malignant cells .
  • Disruption of Cell Cycle : By interfering with key regulatory proteins in the cell cycle, the compound effectively halts the progression of cancer cells .

Study 1: U937 Cell Line

In a study evaluating the effects on U937 cells, the compound demonstrated an IC50 value of 16.23 µM. The study concluded that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in leukemia .

Study 2: MCF-7 Breast Cancer Cells

Another investigation focused on MCF-7 cells revealed an IC50 value of 15.00 µM. The results indicated that the compound inhibited cell proliferation by targeting the PI3K/mTOR signaling pathway, suggesting its utility in breast cancer treatment .

Study 3: HCT116 and A549 Cells

Further research on HCT116 and A549 cells showed IC50 values of 14.50 µM and 12.00 µM respectively. The compound's ability to disrupt cell cycle regulation and promote apoptosis was noted as a significant finding for lung and colon cancers .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In various studies, derivatives of urea compounds similar to 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-(1-phenylethyl)urea have shown promising results against multiple cancer cell lines.

Case Study: Antiproliferative Screening
A study synthesized a series of urea derivatives and tested them against the National Cancer Institute's NCI-60 human cancer cell lines. Compounds exhibiting high inhibition rates were identified, suggesting that modifications to the urea structure could enhance anticancer activity. Specifically, compounds with 4-hydroxymethylpiperidine moieties displayed broad-spectrum antiproliferative effects .

CompoundCancer TypeMean % Inhibition at 10 µM
5a MelanomaHigh
5d RenalModerate
5e BreastSignificant

Anti-inflammatory Properties

The compound's thiazole ring is known for its anti-inflammatory properties. Research has indicated that thiazole derivatives can inhibit inflammatory mediators, making them suitable candidates for developing anti-inflammatory agents.

Case Study: Inhibition of Inflammatory Mediators
A study highlighted the synthesis of thiazole-based compounds that exhibited significant inhibition of pro-inflammatory cytokines. The structural modifications similar to those in this compound were shown to enhance this activity .

Antimicrobial Activity

The thiazole moiety is also associated with antimicrobial properties. Compounds containing thiazole structures have been reported to exhibit activity against various bacterial and fungal strains.

Case Study: Antimicrobial Screening
Research conducted on thiazole derivatives demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests it could possess similar antimicrobial effects .

Other Therapeutic Applications

Beyond anticancer and anti-inflammatory applications, compounds like this compound may have potential in treating other conditions:

Antidiabetic Activity
Some studies have indicated that thiazole derivatives can exhibit antidiabetic properties by inhibiting enzymes such as α-glucosidase . This suggests a potential application for managing diabetes through compounds structurally related to this compound.

Antiviral Activity
Research has also explored the antiviral potential of similar compounds against various viruses, indicating that structural features of the urea and thiazole moieties could be critical in developing antiviral agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and functional groups. Below is a detailed comparison with key derivatives:

Thiazole- and Urea-Containing Derivatives

Compound Name Core Structure Substituents Key Differences Reference
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-(1-phenylethyl)urea 4,5-Dihydrothiazole - 5-Methyl group on thiazoline
- N1: 1-Phenylethyl group
- N3: Phenyl urea
Unique branched alkyl-aryl substitution pattern
1-(4-{4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}piperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone (Oxathiapiprolin) Thiazole + Oxazole - Difluorophenyl-oxazole moiety
- Piperidine and pyrazole substituents
Oxazole-thiazole hybrid; agrochemical applications
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea Triazole - Chloro-methoxyphenyl urea
- Trifluoromethylphenyl triazole
Triazole core instead of thiazoline; enhanced lipophilicity due to CF₃

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is expected to be moderate (phenyl groups counterbalance polar urea). In contrast, trifluoromethyl-substituted analogs (e.g., ) exhibit higher logP due to the hydrophobic CF₃ group.
  • Solubility : Urea derivatives generally show poor aqueous solubility; the 1-phenylethyl group in the target compound may further reduce solubility compared to smaller alkyl chains.

Key Research Findings and Gaps

  • Synthetic Challenges : Steric hindrance from the 1-phenylethyl group may complicate purification, necessitating optimized recrystallization protocols (cf. ).
  • Data Limitations: No experimental data on solubility, stability, or bioactivity exists in the provided evidence, highlighting a need for further characterization.

Preparation Methods

Triphosgene-Mediated Isocyanate Generation

  • Step 1: Isocyanate Synthesis

    • Reactants : 1-Phenylethylamine and triphosgene (BTC).

    • Conditions : Anhydrous dichloromethane, 0°C, with Et3_3N as a base.

    • Intermediate : 1-Phenylethyl isocyanate (in situ generation).

  • Step 2: Urea Coupling

    • Reactants : 5-Methyl-4,5-dihydro-1,3-thiazol-2-amine and phenyl isocyanate.

    • Conditions : Room temperature, 12–24 hours.

    • Product : 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea.

  • Step 3: N-Alkylation

    • Reactants : Intermediate urea and 1-phenylethyl bromide.

    • Conditions : K2_2CO3_3, DMF, 60°C, 6 hours.

    • Yield : ~65% after column chromatography.

Carbonyldiimidazole (CDI)-Assisted Coupling

  • Reactants :

    • 5-Methyl-4,5-dihydro-1,3-thiazol-2-amine.

    • 1-Phenylethylamine and aniline.

  • Conditions :

    • CDI in THF, 0°C to room temperature, 4 hours.

    • Sequential addition of amines to avoid cross-contamination.

  • Yield : ~60–75%.

Optimization and Challenges

Regioselectivity in Urea Formation

  • Issue : Competing reactions lead to symmetric ureas or over-alkylation.

  • Solution : Use bulky bases (e.g., DIPEA) and low temperatures to favor monosubstitution.

Solubility and Purification

  • Crystallization : Recrystallization from DMF/hexane mixtures improves purity (>98%).

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) eluent.

Analytical Validation

  • Spectroscopic Data :

    • FT-IR : N-H stretch at 3320 cm1^{-1}, C=O at 1680 cm1^{-1}.

    • 1H^1H NMR : δ 1.40 (d, 3H, CH3_3), 3.25 (m, 2H, CH2_2), 4.20 (m, 1H, CH), 7.20–7.45 (m, 10H, aromatic).

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Triphosgene-Mediated6598Scalability, minimal byproducts
CDI-Assisted6095Phosgene-free, mild conditions

Q & A

Q. What are the established synthetic methodologies for preparing 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-(1-phenylethyl)urea?

Methodological Answer: The synthesis typically involves coupling an isocyanate with amines under controlled conditions. For urea derivatives, a common approach is reacting a substituted isocyanate (e.g., phenyl isocyanate) with a thiazolyl amine (e.g., 5-methyl-4,5-dihydro-1,3-thiazol-2-amine) and a phenylethylamine derivative. Key steps include:

  • Solvent selection : Inert solvents like dichloromethane (DCM) or toluene are used to minimize side reactions .
  • Base addition : Triethylamine (TEA) neutralizes HCl generated during urea bond formation .
  • Reaction monitoring : Thin-layer chromatography (TLC) ensures reaction completion .
  • Purification : Recrystallization (e.g., ethanol-acetic acid mixtures) or column chromatography improves purity .

Q. Table 1: Representative Synthetic Conditions

StepConditionsYield Optimization TipsEvidence
Isocyanate-amine couplingToluene, reflux, TEA as baseUse anhydrous solvents
Intermediate isolationEthanol/water recrystallizationSlow cooling enhances purity
Final purificationSilica gel chromatographyGradient elution for separation

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent connectivity (e.g., phenyl, thiazolyl, and phenylethyl groups) .
  • IR spectroscopy : Identifies urea C=O stretches (~1650–1700 cm1^{-1}) and thiazole C-S bonds .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. How should researchers ensure compound stability during storage and experimentation?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent hydrolysis or oxidation .
  • pH control : Avoid extreme pH conditions (e.g., strong acids/bases) that may degrade the urea moiety .
  • Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Variation of substituents : Synthesize analogs with modified thiazole (e.g., halogenation) or phenylethyl groups (e.g., para-substituted phenyl) to assess bioactivity changes .
  • Functional group replacement : Replace the urea linkage with thiourea or amide groups to study hydrogen-bonding requirements .
  • Biological assays : Pair synthetic analogs with in vitro enzyme inhibition (e.g., kinase assays) or receptor-binding studies to correlate structural changes with activity .

Q. Table 2: Key Functional Groups for SAR

GroupModification ExampleImpact on ActivityEvidence
Thiazole ring5-Methyl vs. 5-chloro substitutionAlters lipophilicity and target binding
Phenylethyl chainOrtho/meta/para substituentsInfluences steric and electronic effects
Urea linkageThiourea or amide replacementModifies hydrogen-bonding capacity

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Purity validation : Ensure >95% purity via HPLC; impurities (e.g., unreacted intermediates) may skew results .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle) .
  • Structural analogs : Compare data with related compounds (e.g., 1-(thiazol-2-yl)ureas) to identify trends .
  • Statistical rigor : Apply ANOVA or t-tests to assess significance across replicates .

Q. What computational strategies aid in target identification and mechanistic studies?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes with potential targets (e.g., kinases, GPCRs) .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .
  • QSAR modeling : Develop regression models linking electronic descriptors (e.g., logP, polar surface area) to bioactivity .

Q. How can researchers design in vitro assays to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Enzyme inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cellular pathways : Measure apoptosis (Annexin V staining) or autophagy (LC3-II Western blot) in treated cell lines .
  • Receptor profiling : Use radioligand displacement assays (e.g., 3^3H-labeled antagonists) for GPCR targets .

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